Product packaging for 1,1,2,2-Tetrachloro-1,2-difluoroethane(Cat. No.:CAS No. 76-12-0)

1,1,2,2-Tetrachloro-1,2-difluoroethane

Cat. No.: B1219685
CAS No.: 76-12-0
M. Wt: 203.8 g/mol
InChI Key: UGCSPKPEHQEOSR-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloro-1,2-difluoroethane (CAS 76-12-0), historically known as Freon 112 or CFC-112, is a chlorinated fluorocarbon compound supplied for controlled research applications[a citation:1]. This compound serves as a valuable intermediate in synthetic chemistry, particularly in the manufacture of chemicals like tetrachloroethylene[a citation:1]. Its properties have also been exploited in specialized roles, such as a solvent extractant in industrial processes and a cleaning agent for sensitive equipment like aircraft oxygen systems[a citation:1]. As a stable, non-flammable halogenated hydrocarbon with a slight ether-like odor, it appears as a colorless solid at lower temperatures (melting point of approximately 77°F) and a liquid at room temperature (boiling point of 199°F)[a citation:3][a citation:4][a citation:6]. It is characterized by low water solubility and high density (1.65 g/mL), making it suitable for specific non-aqueous systems[a citation:3][a citation:5]. Researchers must note that this compound is classified as an ozone-depleting substance, and its study is crucial for understanding atmospheric chemistry and developing greener alternatives[a citation:5]. Strict safety protocols must be followed during handling. It is incompatible with chemically active metals like potassium, sodium, and powdered aluminum, and can react violently with them[a citation:4][a citation:6]. Exposure can cause irritation to the eyes, skin, and respiratory system, and has narcotic effects on the central nervous system in animals[a citation:4][a citation:6]. Appropriate personal protective equipment (PPE), including protective clothing and eye protection, is essential to prevent skin contact and eye irritation[a citation:6]. This product is designated For Research Use Only (RUO) . It is strictly for laboratory or in-vitro research purposes and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2Cl4F2<br>Cl2FCCCl2F<br>C2Cl4F2 B1219685 1,1,2,2-Tetrachloro-1,2-difluoroethane CAS No. 76-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrachloro-1,2-difluoroethane
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InChI

InChI=1S/C2Cl4F2/c3-1(4,7)2(5,6)8
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InChI Key

UGCSPKPEHQEOSR-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(Cl)Cl)(F)(Cl)Cl
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Molecular Formula

CCl2FCCl2F, Array, C2Cl4F2
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DSSTOX Substance ID

DTXSID5026091
Record name 1,2-Difluoro-1,1,2,2-tetrachloroethane
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Molecular Weight

203.8 g/mol
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Physical Description

1,1,2,2-tetrachloro-1,2-difluoroethane appears as colorless low-melting solid or liquid with a slight ethereal odor. Mp: 26.5 °C; bp: 92.5 °C. Density (of liquid): 1.64 g cm-3 at 30 °C. Used as a refrigerant, a solvent extractant, and in dry cleaning., Colorless solid or liquid (above 77 degrees F) with a slight, ether-like odor; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless solid or liquid (above 77 °F) with a slight, ether-like odor.
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Boiling Point

199 °F at 760 mmHg (NIOSH, 2023), 92.8 °C, 93 °C, 199 °F
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Solubility

0.01 % at 77 °F (NIOSH, 2023), In water, 120 mg/L at 25 °C, Soluble in ethanol, ethyl ether, chloroform, Solubility in water, g/100ml: 0.012, (77 °F): 0.01%
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Density

1.65 (NIOSH, 2023) - Denser than water; will sink, 1.6447 g/cu cm at 25 °C, 1.65 g/cm³, 1.65
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Vapor Density

7.03 (Air = 1), Relative vapor density (air = 1): 7.0
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Vapor Pressure

40 mmHg (NIOSH, 2023), 50.5 [mmHg], 50.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5.3, 40 mmHg
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Colorless solid or liquid (above 77 degrees F) ..., Liquids or crystals

CAS No.

76-12-0
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Record name 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE
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Melting Point

77 °F (NIOSH, 2023), 26 °C, 77 °F
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Synthesis and Advanced Chemical Transformations of 1,1,2,2 Tetrachloro 1,2 Difluoroethane

Academic Synthetic Pathways and Reaction Mechanisms

The synthesis of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) has been approached through various chemical strategies, primarily involving halogen exchange reactions and transformations of chlorinated precursors. These methods often result in a mixture of isomers, presenting significant purification challenges.

Dehalogenation Reactions Involving this compound Precursors

While direct dehalogenation of a precursor to yield this compound is not a commonly cited primary synthesis route, related dehalogenation reactions are crucial in the chemistry of its isomers and derivatives. For instance, the dehalogenation of the asymmetrical isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812), using zinc in an alcohol solvent, is a known method for producing 1,1-dichloro-2,2-difluoroethylene orgsyn.org. This reaction proceeds via the removal of two chlorine atoms from adjacent carbon atoms to form a double bond.

Furthermore, this compound itself can serve as a precursor in dehalogenation reactions. Its reduction using reagents like lithium aluminum hydride or through photoreduction methods leads to the formation of 1,2-dichloro-1,2-difluoroethane beilstein-journals.orgbeilstein-journals.orgnih.gov. This transformation is a key step in the synthesis of 1,2-difluoroethylene, highlighting the role of dehalogenation in the advanced chemical transformations of this compound.

Catalytic Synthesis Routes and Mechanistic Studies

The primary industrial production of this compound involves the catalyzed reaction of chlorinated hydrocarbons with a fluorinating agent. A significant pathway is the reaction of hexachloroethane or tetrachloroethane with hydrogen fluoride in the presence of a catalyst. wikipedia.orgwikipedia.org

This synthesis is typically conducted at elevated temperatures, around 400°C, and utilizes an aluminum fluoride catalyst, which may be enhanced with other metals such as iron, nickel, and chromium to improve the yield of the symmetrical isomer. wikipedia.org The underlying mechanism is a series of chlorine-fluorine exchange reactions, where chlorine atoms on the ethane (B1197151) backbone are sequentially replaced by fluorine atoms from the hydrogen fluoride. The presence of additional chlorine in the reaction mixture can also influence the product distribution. wikipedia.orgwikipedia.org

Mechanistic studies on related compounds, such as the fluorination of 1,1,1,2-tetrachloroethane over a chromia catalyst, suggest that the formation of fluorinated haloalkanes can proceed through both a direct chlorine/fluorine exchange mechanism and a dehydrochlorination/hydrofluorination pathway. The latter involves the elimination of hydrogen chloride to form an olefin intermediate, followed by the addition of hydrogen fluoride.

Formation of Isomers, Including 1,1,1,2-Tetrachloro-2,2-difluoroethane, and Challenges in Isomer Separation

A significant challenge in the synthesis of this compound is the concurrent formation of its asymmetrical isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a). wikipedia.org The distribution of these isomers is dependent on the reaction conditions and the catalyst used. While certain catalytic systems can favor the formation of the symmetrical isomer, achieving high selectivity can be difficult. wikipedia.org

The separation of these two isomers poses a considerable challenge due to their very similar physical properties. wikipedia.org Both isomers have the same molecular weight and similar intermolecular forces, resulting in close boiling points. The boiling point of this compound is approximately 92.8°C, while that of 1,1,1,2-tetrachloro-2,2-difluoroethane is around 91.5°C. wikipedia.orgnih.gov This small difference in boiling points makes their separation by conventional fractional distillation an energy-intensive and complex process. The challenge of separating such closely related isomers is a common issue in synthetic chemistry, often requiring advanced techniques like high-resolution differential ion mobility mass spectrometry for analytical separation. nih.gov

PropertyThis compound1,1,1,2-Tetrachloro-2,2-difluoroethane
Boiling Point 92.8 °C91.5 °C
Melting Point 23.8 °C40.6 °C
Density 1.634 g/mL1.65 g/mL

Chemical Reactivity and Degradation Pathways of this compound

The chemical behavior of this compound is characterized by a high degree of stability under normal conditions, but it can undergo transformations under specific energetic inputs or in the presence of certain reagents.

Fundamental Chemical Stability and Conditions for Reactivity

This compound is a non-flammable compound, contributing to its use in applications where fire risk is a concern. wikipedia.orgnoaa.gov It does not react readily with air or water under standard conditions. noaa.govnih.gov However, its stability is compromised in the presence of chemically active metals such as potassium, sodium, beryllium, and powdered forms of aluminum, zinc, and magnesium. noaa.gov Contact with these metals can lead to vigorous or violent reactions. wikipedia.org The compound is also known to react with acids. noaa.gov

Decomposition of this compound can be induced by high temperatures, such as those encountered on hot surfaces or in flames. This thermal degradation results in the formation of toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and phosgene. haz-map.comnj.gov In the atmosphere, it is expected to degrade through reaction with photochemically produced hydroxyl radicals, although this process is slow.

Oxidation and Reduction Reactions

Information on the oxidation of this compound is not extensively detailed in readily available literature, suggesting a high resistance to oxidative processes under normal conditions. Its non-flammable nature further indicates a lack of facile oxidation pathways.

Conversely, this compound is susceptible to reduction reactions. A notable example is its reduction to 1,2-dichloro-1,2-difluoroethane. This transformation can be achieved using reducing agents like lithium aluminum hydride or through photochemical methods. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction with active metals, as mentioned previously, can also be classified as a reductive process where the metal is oxidized, and the chlorofluorocarbon is reduced.

Reaction TypeReagents/ConditionsProducts
Reduction Lithium aluminum hydride1,2-dichloro-1,2-difluoroethane
Reduction Photoreduction1,2-dichloro-1,2-difluoroethane
Reaction with Active Metals Na, K, Ba, powdered Al, Zn, MgMetal halides and other reduction products
Thermal Decomposition High temperaturesHydrogen chloride, Hydrogen fluoride, Phosgene

Photolytic Degradation Processes and Kinetics

This compound, also known as CFC-112, is characterized by its high stability in the lower atmosphere. In the troposphere, it does not undergo direct photolysis as it does not absorb radiation at wavelengths greater than 290 nm. nih.gov Furthermore, it is resistant to attack by photochemically produced hydroxyl radicals and ozone molecules. nih.gov

However, due to its long atmospheric lifetime, CFC-112 gradually diffuses into the stratosphere. nih.gov In the stratosphere, it is exposed to short-wavelength UV-C radiation, which leads to its photolytic decomposition. This process involves the breaking of carbon-chlorine bonds, releasing chlorine atoms. nih.gov These chlorine atoms then participate in catalytic cycles that lead to the destruction of the ozone layer. nih.govepa.gov The primary removal mechanism for CFC-112 from the atmosphere is stratospheric UV photolysis. researchgate.netnasa.gov

Detailed studies have been conducted to measure the UV absorption spectra of CFC-112 to accurately model its atmospheric behavior. The absorption cross-sections were measured between 192.5 and 235 nm over a temperature range of 207–323 K. researchgate.netnasa.gov Using these data in 2-D atmospheric models, the global annually averaged steady-state lifetime for CFC-112 has been calculated.

CompoundAtmospheric Lifetime (Years)Ozone Depletion Potential (ODP)
CFC-112 (CCl2FCCl2F)63.60.98
CFC-112a (CCl3CClF2)51.50.86
CFC-113a (CCl3CF3)55.40.73
CFC-114a (CClF2CF3)105.30.72

Data sourced from atmospheric modeling studies. researchgate.netnasa.govresearchgate.netepa.gov

The calculated global annually averaged steady-state lifetime for CFC-112 is 63.6 years. researchgate.netnasa.govepa.gov The Ozone Depletion Potential (ODP), a measure of a substance's relative ability to destroy stratospheric ozone, is calculated to be 0.98 for CFC-112, which is a very high value, close to that of CFC-11 (ODP of 1.0). epa.govresearchgate.netnasa.gov

Hydrolysis Mechanisms and Environmental Significance

Chemical hydrolysis is not considered a significant environmental fate process for this compound. nih.gov This is because the compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions, such as in surface water or groundwater. nih.gov The carbon-chlorine and carbon-fluorine bonds in this fully halogenated alkane are strong and not readily attacked by water.

While the non-fluorinated analog, 1,1,2,2-tetrachloroethane (B165197), can undergo hydrolysis to form trichloroethylene, the presence of fluorine atoms in CFC-112 enhances the stability of the molecule, making it even more resistant to such reactions. cdc.govepa.gov

The primary environmental significance of this compound stems from its extreme stability and its role as a potent ozone-depleting substance. nih.govepa.gov Its resistance to degradation in the troposphere, including hydrolysis, allows it to persist in the environment for decades. This persistence enables its transport to the stratosphere, where its photolytic degradation releases chlorine, contributing significantly to ozone layer depletion. nih.gov Its high ODP of 0.98 underscores its environmental impact in this regard. researchgate.netnasa.gov

This compound as a Precursor in the Synthesis of Novel Fluorinated Compounds

This compound (CFC-112) serves as a valuable precursor in the synthesis of other fluorinated compounds, particularly hydrofluoroolefins (HFOs), which are being developed as refrigerants with lower global warming potential. beilstein-journals.orgbeilstein-journals.org

A key application is in the synthesis of 1,2-difluoroethylene (HFO-1132). This process involves a two-step transformation. First, CFC-112 is reduced to produce 1,2-dichloro-1,2-difluoroethane (HCFC-132). This reduction can be achieved using reagents like lithium aluminum hydride or through photoreduction. beilstein-journals.orgbeilstein-journals.org

In the second step, the resulting HCFC-132 undergoes dehalogenation to form the target molecule, 1,2-difluoroethylene. This elimination reaction is typically carried out using a metal such as zinc or magnesium. beilstein-journals.orgbeilstein-journals.org The product, 1,2-difluoroethylene, is formed as a mixture of (E)- and (Z)-isomers, which can be separated by fractional distillation. beilstein-journals.org

StepReactantReagent(s)Product
1. ReductionThis compound (CFC-112)Lithium aluminum hydride or Photoreduction1,2-Dichloro-1,2-difluoroethane (HCFC-132)
2. Dehalogenation1,2-Dichloro-1,2-difluoroethane (HCFC-132)Zinc (Zn) or Magnesium (Mg)1,2-Difluoroethylene (HFO-1132)

This synthetic pathway demonstrates the utility of CFC-112 as a building block for creating fluorinated molecules with desirable properties for modern applications, transforming a potent ozone-depleting substance into a more environmentally benign alternative. beilstein-journals.orgbeilstein-journals.org

Environmental Fate and Transport Dynamics of 1,1,2,2 Tetrachloro 1,2 Difluoroethane

Atmospheric Distribution and Persistence of 1,1,2,2-Tetrachloro-1,2-difluoroethane

As a chlorofluorocarbon (CFC), the atmospheric behavior of this compound is characterized by high persistence and wide distribution. unep.orgnasa.gov

The atmospheric lifetime of CFC-112 has been estimated through various studies using atmospheric models and observations. One study calculated a global annually averaged steady-state lifetime of 63.6 years. epa.gov Another study, using correlations with CFC-11, estimated a lifetime of 51 years, with an uncertainty range of 37 to 82 years. unep.org These long lifetimes are indicative of the compound's stability in the lower atmosphere and its slow transport to and destruction in the stratosphere.

The long atmospheric lifetime of CFC-112 allows for its distribution across the globe, far from its original emission sources. unep.org Global atmospheric transport models are essential tools for understanding and simulating this long-range dispersion. eos.org These models, combined with atmospheric measurements, confirm the presence of CFC-112 in remote locations. unep.org

For instance, measurements at Cape Grim, Tasmania, and analysis of firn air from Greenland have reconstructed the atmospheric history of CFC-112. unep.org These records show that its atmospheric abundance increased from the 1960s until the mid-1990s, followed by a slow decrease. unep.org This trend is consistent with the global production and subsequent phase-out of many CFCs under the Montreal Protocol. unep.orgunep.org The detection of CFC-112 in such remote areas provides clear evidence of its long-range atmospheric transport. unep.org More recent data from 2017 to 2020 indicated atmospheric levels of about 0.52 parts per trillion. wikipedia.org

Atmospheric Lifetime and Ozone Depletion Potential of CFC-112

ParameterValueSource
Atmospheric Lifetime51 years (37-82 year range) unep.org
Atmospheric Lifetime63.6 years (61.9-64.7 year range) epa.gov
Ozone Depletion Potential (ODP)0.88 (0.62-1.44 range) unep.org
Ozone Depletion Potential (ODP)0.98 nasa.gov

Environmental Degradation Pathways and Kinetic Modeling

The degradation of this compound is a slow process, varying significantly across different environmental compartments.

In the atmosphere, the primary degradation pathway for CFCs is photolysis by short-wavelength UV radiation in the stratosphere. epa.govlibretexts.org These molecules are generally resistant to attack by hydroxyl (OH) radicals, which are a major cleansing agent in the troposphere for many other pollutants. libretexts.orgbrainly.com The reaction between OH radicals and chlorofluorocarbons is often energetically unfavorable. brainly.com

For CFC-112, its destruction occurs mainly in the stratosphere through UV photolysis. epa.gov There is no significant tropospheric sink from reactions with OH radicals, contributing to its long atmospheric lifetime. libretexts.orgbrainly.com Information regarding its reaction with singlet oxygen is not prominent in the primary literature, suggesting photolysis and, to a lesser extent, reaction with electronically excited oxygen atoms, O(¹D), are the dominant atmospheric loss processes. nasa.govepa.gov

Information on the aqueous environmental degradation of this compound is limited. Generally, chlorofluorocarbons are sparingly soluble in water and resistant to hydrolysis. noaa.gov For comparison, the related compound 1,1,2,2-tetrachloroethane (B165197) undergoes hydrolysis, with reported half-lives at neutral pH ranging from 29 to 102 days. cdc.gov However, the fluorine atoms in CFC-112 are expected to increase its chemical stability, suggesting that its hydrolysis rate would be significantly slower than that of its non-fluorinated counterpart. The molecule does not react rapidly with water. noaa.gov

There is no evidence to suggest that this compound undergoes aerobic biodegradation. usgs.gov In general, CFCs are resistant to degradation under aerobic (oxygen-present) conditions. usgs.govusgs.gov

However, under anaerobic (oxygen-absent) conditions, such as those found in some sediments, aquifers, and landfills, reductive dechlorination of some CFCs can occur. usgs.govusgs.govnih.gov Studies on other CFCs, like CFC-11 and CFC-12, have demonstrated that they can be degraded under anaerobic conditions, often by microbial action. usgs.govnih.govresearchgate.net For instance, CFC-11 and CFC-113 have been observed to degrade in anoxic aquifers. columbia.edu While specific studies on the biodegradation of CFC-112 are scarce, the general behavior of similar compounds suggests that if degradation in soil and sediment occurs, it would primarily be through anaerobic pathways. usgs.govusgs.gov The degradation rates for CFCs in anoxic environments can vary widely depending on the specific redox conditions. nih.govresearchgate.net

Degradation of Related Chlorinated Ethanes

CompoundConditionPathwayHalf-life/RateSource
1,1,2,2-TetrachloroethaneAqueous (pH 7)Hydrolysis29-102 days cdc.gov
CFC-11Anoxic AquiferBiodegradation~0.25 to ~6 yr⁻¹ (rate) nih.gov
CFC-12Anoxic AquiferBiodegradation~0.25 to ~6 yr⁻¹ (rate) nih.gov
1,1,2,2-TetrachloroethaneAnaerobic SedimentBiodegradationHydrogenolysis, Dichloroelimination nih.gov

Identification and Fate of Degradation Intermediates

The degradation of this compound, also known as CFC-112, can proceed through various pathways, leading to the formation of several intermediate compounds. Under anaerobic conditions, such as those found in some wetland sediments, its breakdown can involve both hydrogenolysis and dichloroelimination. nih.gov

One identified degradation pathway involves the hydrogenolysis of this compound to 1,1,2-trichloro-1,2-difluoroethane. Another significant initial degradation step is the dichloroelimination to form 1,2-dichloro-1,2-difluoroethene. nih.gov The subsequent degradation of these primary intermediates can be influenced by the prevailing biogeochemical conditions. For instance, the dichloroelimination of 1,1,2-trichloro-1,2-difluoroethane can lead to the formation of vinyl chloride, a compound of significant environmental concern. nih.gov The production and subsequent degradation of vinyl chloride have been observed to be more pronounced in environments with concurrent iron-reducing and methanogenic conditions. nih.gov

The microbial communities present play a crucial role in these degradation processes. Specific bacterial species have been associated with the dichloroelimination of 1,1,2-trichloro-1,2-difluoroethane to vinyl chloride. nih.gov Furthermore, certain methanogens are implicated in the degradation of vinyl chloride. nih.gov In some instances, the reaction of this compound with certain nitrogen-containing heterocyclic compounds, such as pyrazole (B372694) and imidazole (B134444) salts, can yield N-(1,2,2-trichloro-1,2-difluoroethyl) derivatives and (E)-1,2-difluoro-1,2-dihetarylethenes. researchgate.net

Environmental Partitioning Behavior of this compound

The environmental distribution of this compound is governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and biota.

Table 1: Physicochemical Properties Influencing Volatilization

Property Value for this compound Value for Related Compounds Source
Vapor Pressure 40 mmHg - noaa.gov
Boiling Point 92.8 °C (199.0 °F; 365.9 K) - wikipedia.org
Henry's Law Constant Data not available 0.003 atm-cu m/mole (for 1,1,2,2-tetrachloro-1-fluoroethane) nih.gov

The mobility of this compound in the subsurface environment is largely influenced by its adsorption to soil and sediment particles. This adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ca.gov A lower Koc value indicates weaker adsorption and, consequently, higher mobility in soil and a greater potential to leach into groundwater. cdc.gov

For the related compound 1,1,2,2-tetrachloroethane, reported Koc values range from 46 to 240, suggesting it does not adsorb strongly to soil and sediment. cdc.gov Another similar compound, 1,1,2,2-tetrachloro-1-fluoroethane, has an estimated Koc value of 150, which also points to moderate mobility in soil. nih.gov Based on these related compounds, it is anticipated that this compound would also exhibit limited adsorption and therefore be mobile in soil and sediment, with the potential to contaminate groundwater. epa.govcdc.gov The extent of adsorption is influenced by soil properties, particularly the organic carbon content, with higher organic matter generally leading to greater adsorption. californiaagriculture.orgnih.gov

Table 2: Soil Adsorption and Mobility Data for Related Compounds

Compound Koc Value Implication for Mobility Source
1,1,2,2-Tetrachloroethane 46 - 240 Low adsorption, high mobility cdc.gov
1,1,2,2-Tetrachloro-1-fluoroethane ~150 (estimated) Moderate mobility nih.gov

Bioaccumulation refers to the uptake of a chemical from all environmental sources, including water, food, and sediment, while bioconcentration specifically describes uptake from water alone. api.org The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. srs.gov

For the related compound 1,1,2,2-tetrachloroethane, measured BCF values in fish are low, with a BCF of 8 reported for bluegill sunfish and 2 for fathead minnows. cdc.govcdc.gov These low BCF values suggest that the potential for 1,1,2,2-tetrachloroethane to bioconcentrate in aquatic organisms is low. cdc.gov Consequently, it is not expected to significantly bioaccumulate in food chains. cdc.gov Given the structural similarities, it is likely that this compound also has a low potential for bioaccumulation and bioconcentration in ecological systems. epa.gov The octanol-water partition coefficient (log Pow) is another indicator of bioaccumulation potential, with a log Pow of 3.41 reported for the isomer 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812). inchem.org

Table 3: Bioaccumulation Data for a Related Compound

Compound Organism Bioconcentration Factor (BCF) Bioaccumulation Potential Source
1,1,2,2-Tetrachloroethane Bluegill sunfish 8 Low cdc.govcdc.gov
1,1,2,2-Tetrachloroethane Fathead minnow 2 Low cdc.govcdc.gov

Atmospheric Chemistry and Radiative Forcing Potential of 1,1,2,2 Tetrachloro 1,2 Difluoroethane

Ozone Depletion Potential (ODP) of 1,1,2,2-Tetrachloro-1,2-difluoroethane

The Ozone Depletion Potential (ODP) of a substance is a relative measure of its effectiveness in degrading the ozone layer, benchmarked against trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. wikipedia.org For this compound (CFC-112), the ODP has been calculated to be approximately 0.98. epa.gov This high value, nearly equivalent to that of CFC-11, underscores its significant capacity to destroy stratospheric ozone. Another source lists the ODP for CFC-112 as 1.0. epa.gov

The substantial ODP of CFC-112 is directly attributable to the presence of four chlorine atoms in its molecular structure. As a fully halogenated chlorofluorocarbon, it is chemically inert in the troposphere, which allows it to persist and eventually be transported to the stratosphere. unep.orgmit.edu

Stratospheric Reactivity and the Role of Chlorine Radicals in Ozone Catalysis

Once in the stratosphere, CFCs like this compound undergo photolysis by high-energy ultraviolet (UV) radiation from the sun. unep.org This process breaks the carbon-chlorine bonds, releasing highly reactive chlorine atoms (Cl•). mit.edunoaa.gov

These chlorine atoms act as catalysts in a destructive cycle that dismantles ozone molecules (O₃). A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere. dlr.dewmo.int The fundamental catalytic cycle proceeds as follows:

A chlorine atom reacts with an ozone molecule, forming chlorine monoxide (ClO) and a molecule of oxygen (O₂). dlr.de Cl + O₃ → ClO + O₂

The chlorine monoxide radical then reacts with a free oxygen atom (O), which is present in the stratosphere, to regenerate the chlorine atom and form another molecule of oxygen. dlr.de ClO + O → Cl + O₂

This cycle efficiently converts ozone to molecular oxygen, thereby depleting the protective ozone layer which absorbs harmful UV-B radiation. mit.eduwmo.int

Global Warming Potential (GWP) of this compound

The Global Warming Potential (GWP) is a metric that quantifies the amount of heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to the same mass of carbon dioxide (CO₂). mit.edu this compound is a potent greenhouse gas due to its strong absorption of infrared radiation and its long atmospheric lifetime.

Research has established a 100-year GWP for CFC-112 of approximately 4260, while other studies report a value of 3840. epa.govcopernicus.org The Intergovernmental Panel on Climate Change (IPCC) in its Sixth Assessment Report lists a 100-year GWP of 4,620 for CFC-112. These values indicate that, ton for ton, CFC-112 is thousands of times more effective at trapping heat than carbon dioxide over a century.

Radiative Efficiency and Atmospheric Lifetime Contributions to Global Warming

The GWP of a compound is determined by its radiative efficiency and its atmospheric lifetime. Radiative efficiency measures the strength with which a substance absorbs infrared radiation, thereby contributing to warming. For CFC-112, the radiative efficiency has been calculated to be between 0.15 and 0.3 W∙m⁻²∙ppbv⁻¹. copernicus.org This high efficiency is characteristic of fluorinated gases, which absorb radiation in the atmospheric "window" where other greenhouse gases like CO₂ and water vapor are transparent.

The long atmospheric lifetime of CFC-112 ensures that once emitted, it persists in the atmosphere for many decades, allowing its warming effect to accumulate over time. The combination of high radiative efficiency and a long lifetime results in its high GWP.

Methodologies for GWP Assessment and Inter-Compound Comparisons

The GWP of a substance is calculated by integrating its radiative forcing over a chosen time horizon (commonly 20, 100, or 500 years) and dividing it by the integrated radiative forcing of a similar mass of CO₂ over the same period. The IPCC regularly reviews and updates GWP values in its assessment reports based on the latest scientific understanding of atmospheric lifetimes, radiative efficiencies, and the behavior of CO₂.

When comparing halogenated compounds, CFCs like CFC-112 exhibit some of the highest GWPs. For instance, the 100-year GWP of CFC-12 is approximately 10,200, while the GWP for the widely used HCFC-22 is 1,810. HFCs, while having an ODP of zero, can still have significant GWPs; for example, HFC-134a has a 100-year GWP of 1,430. This highlights the trade-off in developing substitutes for ozone-depleting substances, where a reduction in ozone impact sometimes comes with a continued, albeit often reduced, climate impact.

Atmospheric Lifetime and Removal Mechanisms of this compound

The atmospheric lifetime of a chemical compound is the time it takes for its concentration to be reduced to 1/e (about 37%) of its original amount. A 2-D atmospheric model calculated the global annually averaged steady-state lifetime of this compound to be 63.6 years. epa.gov

As a fully halogenated alkane, CFC-112 contains no C-H bonds, making it resistant to oxidation by hydroxyl (OH) radicals, the primary cleaning agent in the troposphere. fluorocarbons.org Consequently, the principal removal mechanism for CFC-112 is photolysis by short-wavelength UV radiation in the stratosphere. unep.org This process is slow, contributing to the compound's long atmospheric persistence and allowing it to accumulate in the atmosphere and be transported to the stratospheric ozone layer. epa.gov Between 2017 and 2020, atmospheric levels of CFC-112 were approximately 0.52 parts per trillion (ppt). wikipedia.org

Environmental Remediation and Waste Management Strategies for 1,1,2,2 Tetrachloro 1,2 Difluoroethane Contamination

Advanced Oxidation Processes (AOPs) for the Degradation of 1,1,2,2-Tetrachloro-1,2-difluoroethane

Advanced Oxidation Processes (AOPs) are a class of environmental remediation techniques that utilize highly reactive oxygen species, primarily hydroxyl radicals (•OH), to break down persistent organic pollutants. undp.org These processes are particularly relevant for the degradation of recalcitrant compounds like this compound. AOPs can be applied to various environmental media, including contaminated water and soil, to convert hazardous substances into less toxic or non-toxic compounds. clu-in.org

Wet air oxidation (WAO) is a high-temperature and high-pressure process that oxidizes dissolved or suspended organic compounds in an aqueous environment. youtube.com This method is particularly suitable for waste streams that are too dilute for incineration yet too concentrated for conventional biological treatment. youtube.com In the context of halogenated organic compounds, WAO can break down the carbon-halogen bonds, leading to the formation of less harmful substances. cdc.gov For instance, the process can convert organic chlorine into chloride ions, carbon into carbon dioxide, and organic nitrogen into ammonia (B1221849). youtube.com The effectiveness of WAO can be enhanced by the use of catalysts, a process known as catalytic wet air oxidation (CWAO).

Chemical oxidation, another prominent AOP, involves the introduction of strong oxidizing agents into the contaminated medium to destroy pollutants in situ. wikipedia.org Common oxidants include permanganate, Fenton's reagent (hydrogen peroxide and an iron catalyst), persulfate, and ozone. clu-in.orgwikipedia.org These oxidants generate powerful free radicals that can effectively degrade a wide range of organic compounds, including chlorinated solvents. wikipedia.orgmdpi.com The selection of a specific oxidant depends on the nature of the contaminant and the site-specific geochemical conditions. For chlorinated hydrocarbons, these in-situ chemical oxidation (ISCO) techniques have proven effective in reducing contaminant concentrations to acceptable levels. epa.gov

Table 1: Comparison of Wet Air Oxidation and Chemical Oxidation for Halogenated Compound Remediation

FeatureWet Air Oxidation (WAO)In-Situ Chemical Oxidation (ISCO)
Principle High temperature and pressure oxidation in an aqueous phase with oxygen. youtube.comIntroduction of strong chemical oxidants to destroy contaminants in place. wikipedia.org
Typical Oxidants Dissolved Oxygen. youtube.comPermanganate, Fenton's Reagent, Persulfate, Ozone. clu-in.org
Applicability Concentrated aqueous wastes. youtube.comContaminated soil and groundwater. wikipedia.org
Advantages Can handle high concentrations of toxic and hazardous wastes. youtube.comCan be applied directly to the contaminated zone without excavation. epa.gov
Limitations Requires high temperature and pressure, leading to high capital costs. youtube.comEffectiveness can be limited by soil heterogeneity and oxidant delivery. epa.gov

Incineration is a high-temperature thermal destruction process that can effectively destroy chlorofluorocarbons. wikipedia.org This technology is considered a Best Demonstrated Available Technology (BDAT) for certain halogenated organic compound wastes under the Resource Conservation and Recovery Act (RCRA). cdc.gov During incineration, the high temperatures break the chemical bonds of this compound, converting it into simpler, less harmful substances like carbon dioxide, water, hydrogen chloride, and hydrogen fluoride. capes.gov.br

However, the incineration of chlorinated waste requires careful control of combustion conditions to prevent the formation of highly toxic byproducts such as dioxins and furans. regulations.gov Modern incineration facilities are equipped with advanced pollution control systems to capture and neutralize these harmful emissions. Co-combustion in cement kilns is also a viable and promising strategy for the destruction of CFCs, as these facilities operate at high temperatures and have the capacity to handle both pure CFCs and CFC-laden materials like polyurethane foams. copalliance.org

Bioremediation Approaches for this compound in Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform environmental pollutants. For halogenated compounds like this compound, this approach offers a potentially more sustainable and cost-effective alternative to traditional physical and chemical methods.

Under anaerobic (oxygen-deficient) conditions, certain microbial consortia can use chlorinated hydrocarbons as electron acceptors in a process known as reductive dehalogenation. rsc.org While direct studies on the anaerobic biodegradation of this compound are limited, research on the closely related compound 1,1,2,2-tetrachloroethane (B165197) provides valuable insights. The anaerobic degradation of 1,1,2,2-tetrachloroethane can proceed through pathways like hydrogenolysis and dichloroelimination. cdc.gov These processes lead to the formation of less chlorinated and often more biodegradable daughter products such as 1,2-dichloroethene and 1,1,2-trichloroethane (B165190). usgs.gov

Studies in freshwater tidal wetlands have demonstrated that natural attenuation of 1,1,2,2-tetrachloroethane can be a feasible remediation strategy, with rapid degradation observed in laboratory microcosms. usgs.gov The effectiveness of this process is influenced by environmental conditions and the composition of the microbial community. usgs.govnih.gov Specific bacterial groups, including Dehalococcoides and Desulfuromonas, which are known dehalorespiring bacteria, have been associated with the degradation of chlorinated ethanes. nih.gov

Table 2: Anaerobic Biodegradation of 1,1,2,2-Tetrachloroethane (as an analogue for this compound)

Degradation PathwayKey ProductsMicrobial Groups Implicated
Hydrogenolysis1,1,2-Trichloroethane cdc.govMixed anaerobic consortia usgs.gov
Dichloroelimination1,2-Dichloroethene cdc.govDehalococcoides, Desulfuromonas nih.gov
DehydrochlorinationTrichloroethylene cdc.govMixed anaerobic consortia cdc.gov

The key to microbial degradation of halogenated compounds lies in the action of specific enzymes called dehalogenases. mdpi.com These enzymes catalyze the cleavage of carbon-halogen bonds, which is often the first and most critical step in the biodegradation pathway. nih.gov Dehalogenases can function through different mechanisms, including hydrolytic, reductive, and oxidative dehalogenation. nih.gov

For instance, 4-chlorobenzoate (B1228818) dehalogenase has been shown to convert chlorinated aromatic compounds. nih.govnih.gov While the specific enzymes acting on this compound have not been extensively characterized, the broad substrate specificity of some dehalogenases suggests a potential for the transformation of this compound. nih.govnih.gov Research into microbial enzyme systems is crucial for developing targeted bioremediation strategies, potentially through the application of isolated enzymes or the bioaugmentation of contaminated sites with microorganisms possessing the desired dehalogenating capabilities.

Frameworks for Sustainable Waste Management and Disposal of this compound

Given that this compound is a persistent organic pollutant (POP), its management falls under international agreements and national regulations aimed at controlling and eliminating these hazardous substances. exeterwaste.co.uk A sustainable waste management framework for this compound must encompass its entire lifecycle, from production and use to final disposal.

Key elements of a sustainable management framework include:

Identification and Inventory: A thorough assessment to identify and quantify the stocks of this compound, whether in use, in storage, or in waste streams. undp.org

Safe Handling and Storage: Implementation of proper procedures for the collection, labeling, and secure storage of wastes containing this compound to prevent releases into the environment. undp.org

Environmentally Sound Disposal: The use of approved technologies for the destruction of this compound, such as high-temperature incineration or other advanced destruction methods. cdc.govwikipedia.org The Montreal Protocol, an international treaty designed to protect the ozone layer, has driven the phase-out of many CFCs and encourages the development of technologies for their safe disposal. acs.org

Best Available Techniques (BAT) and Best Environmental Practices (BEP): The adoption of BAT and BEP is crucial to minimize and ultimately eliminate releases of POPs from all sources. undp.org This includes promoting the use of alternative, less harmful substances and technologies.

The management of waste containing POPs requires specialized knowledge and adherence to strict regulations to prevent environmental contamination and adverse health effects. exeterwaste.co.uk

Advanced Analytical Methodologies for 1,1,2,2 Tetrachloro 1,2 Difluoroethane and Its Environmental Metabolites

Chromatographic and Spectrometric Techniques for Trace Analysis

Trace analysis of 1,1,2,2-tetrachloro-1,2-difluoroethane and its metabolites necessitates the use of highly sensitive and selective analytical techniques. The combination of chromatography for separation and spectrometry for detection provides the foundation for modern analytical approaches.

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown environmental metabolites of this compound. Unlike standard tandem mass spectrometry, HRMS analyzers like Orbitrap or time-of-flight (TOF) provide high resolving power and mass accuracy. nih.gov This allows for the determination of the elemental composition of metabolite ions from their exact mass, facilitating the elucidation of their chemical structures.

The primary advantage of HRMS is its ability to distinguish between ions of very similar nominal mass, which is crucial when analyzing complex environmental or biological samples. nih.gov For example, the metabolism of halogenated ethanes can proceed through various pathways, including oxidation and dechlorination, leading to a variety of potential metabolites. HRMS can differentiate these metabolites from endogenous matrix components, improving confidence in identification. The high resolving power, often set between 35,000 and 70,000 full width at half maximum (FWHM), is critical for achieving the mass accuracy (typically <5 ppm) needed for reliable formula assignment. nih.gov Furthermore, HRMS allows for retrospective data analysis, meaning that data acquired in a full-scan mode can be re-interrogated later to search for newly suspected metabolites without re-running the sample. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing polar and semi-volatile organic compounds in aqueous samples, such as groundwater or surface water. chromatographyonline.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For the analysis of potential water-soluble metabolites of this compound, LC-MS/MS offers significant advantages.

In a typical LC-MS/MS setup, such as a triple quadrupole system, the first quadrupole selects a specific precursor ion (the metabolite of interest), which is then fragmented in a collision cell. The third quadrupole then selects a specific product ion for detection. nih.gov This multiple reaction monitoring (MRM) approach is highly selective and minimizes matrix interference, which is essential for achieving low detection limits in complex samples. nih.gov To enhance sensitivity for trace levels, large-volume injection (LVI) techniques can be employed, where sample volumes of up to 1800 µL are directly introduced into the LC system. chromatographyonline.com This approach reduces sample preparation time and waste while increasing the mass of the analyte introduced for detection. chromatographyonline.com

Table 1: LC-MS/MS Parameters for Analysis of Aqueous Samples

Parameter Description Relevance
Ionization Source Electrospray Ionization (ESI) is commonly used for polar to moderately polar analytes. nih.gov Creates gas-phase ions from the liquid eluent for MS analysis.
Mass Analyzer Triple Quadrupole (QqQ) or hybrid systems like Q-TOF or Q-Trap. nih.gov Provides high selectivity through MS/MS fragmentation.
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantitative analysis. nih.gov Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

| Injection Volume | Standard (5-100 µL) or Large-Volume Injection (up to 1800 µL). chromatographyonline.com | LVI increases sensitivity for ultra-trace analysis. |

Gas chromatography (GC) is the standard technique for the analysis of volatile organic compounds (VOCs) like this compound in air and other environmental samples. phenomenex.comdrawellanalytical.com The choice of detector is critical and depends on the required sensitivity and selectivity.

For routine environmental monitoring, a Flame Ionization Detector (FID) is often used. osha.gov The FID is robust and highly sensitive to organic compounds containing carbon. phenomenex.com It works by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that generate a measurable current. drawellanalytical.com NIOSH Method 1016, for instance, specifies the use of GC-FID for the determination of this compound in workplace air. cdc.gov

Other specific detectors that can be coupled with GC for enhanced performance include:

Electron Capture Detector (ECD): The ECD is extremely sensitive to electrophilic compounds, particularly halogenated substances like chlorofluorocarbons. This makes it an ideal choice for trace-level environmental analysis where high sensitivity is paramount. drawellanalytical.com

Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the compound, which serves as a chemical fingerprint. drawellanalytical.comnist.gov It offers high specificity and is used in both quantitative and qualitative analysis. drawellanalytical.com For complex mixtures, GC-MS can distinguish this compound from its isomers, such as 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812), and other co-eluting compounds. google.comnist.gov

Table 2: Comparison of GC Detectors for this compound Analysis

Detector Principle Selectivity Sensitivity Application
Flame Ionization (FID) Ionization of organic compounds in a hydrogen flame. phenomenex.com Responds to most organic compounds. phenomenex.com High (nanogram level) General purpose, occupational monitoring. osha.govcdc.gov
Electron Capture (ECD) Captures electrons by electronegative compounds. drawellanalytical.com Highly selective for halogenated compounds. drawellanalytical.com Very High (picogram level) Environmental trace analysis.

| Mass Spectrometry (MS) | Ionization and separation of fragments based on mass-to-charge ratio. drawellanalytical.com | Highly selective and specific. drawellanalytical.com | High to Very High | Confirmatory analysis, isomer differentiation. google.com |

The environmental and metabolic degradation of halogenated compounds like this compound can involve the formation of highly reactive radical intermediates. cdc.gov Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a unique and powerful technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.govnih.gov

While biologically relevant radicals often have very short lifetimes, EPR can detect them through techniques like spin trapping. nih.gov In this method, a short-lived radical reacts with a "spin trap" compound (e.g., a nitrone like DMPO) to form a more stable radical adduct that can be measured by EPR. nih.gov The resulting EPR spectrum provides information about the structure of the original transient radical. This approach is invaluable for studying degradation mechanisms and identifying reactive intermediates that could contribute to toxicity. nih.gov

Methodological Considerations in Environmental Sampling and Sample Preparation

Accurate analysis begins with proper sampling and sample preparation. For volatile compounds like this compound in air, established protocols are crucial.

Sampling: The NIOSH 1016 method details a validated procedure for air sampling. cdc.gov It involves drawing a known volume of air (e.g., 0.5 to 2 liters) through a glass tube containing two sections of activated coconut shell charcoal using a calibrated personal sampling pump at a low flow rate (0.01 to 0.035 L/min). osha.govcdc.gov The back section of the charcoal serves as a check for breakthrough of the analyte from the front section.

Sample Preparation: After sampling, the charcoal sections are transferred to separate vials. cdc.gov The trapped this compound is then desorbed from the charcoal using a small volume of a suitable solvent, typically carbon disulfide (CS₂). cdc.govcdc.gov This solution is then agitated and allowed to stand before a small aliquot is injected into the GC for analysis. cdc.gov

Quality Control: Determining the desorption efficiency (DE) is a critical quality control step. This is done by spiking blank sorbent tubes with known amounts of the analyte, storing them overnight, and then desorbing and analyzing them alongside the field samples. cdc.govcdc.gov This ensures that the recovery of the analyte from the sampling medium is known and can be corrected for, leading to more accurate quantitative results. cdc.gov

For aqueous samples, preparation might involve dilution, filtration to remove particulates, or solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components before LC-MS/MS analysis. nih.gov

Challenges in the Ultra-Trace Level Detection and Quantification of this compound

Detecting and quantifying this compound at ultra-trace levels (parts per trillion or lower) in environmental media is a significant challenge. wikipedia.org Atmospheric concentrations have been measured at approximately 0.52 parts per trillion (ppt). wikipedia.org Reaching such low detection limits requires specialized analytical approaches.

The primary challenges include:

Insufficient Sensitivity: Standard GC or LC methods may not be sensitive enough to detect the low concentrations present in ambient air or pristine water samples. researchgate.net

Matrix Interference: Complex environmental matrices can contain numerous compounds that interfere with the detection of the target analyte, leading to false positives or inaccurate quantification. chromatographyonline.com

Isomer Differentiation: Differentiating this compound from its asymmetric isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a), is difficult as they have identical molecular weights and similar properties. wikipedia.org This requires high-resolution chromatographic separation.

To overcome these challenges, sample enrichment or pre-concentration techniques are often necessary. researchgate.net For air analysis, this can involve passing a large volume of air through an adsorbent trap, which is then heated to release the concentrated analytes into the GC system (thermal desorption). This increases the mass of analyte reaching the detector, thereby improving sensitivity and lowering the detection limit to the parts-per-billion (ppb) or ppt (B1677978) level. researchgate.net

Theoretical and Computational Chemistry Insights into 1,1,2,2 Tetrachloro 1,2 Difluoroethane

Molecular Conformation, Isomerism, and Conformational Analysis

The three-dimensional arrangement of atoms in 1,1,2,2-tetrachloro-1,2-difluoroethane is not static. Like other ethane (B1197151) derivatives, it exhibits rotational isomerism, or conformational isomerism, due to rotation around the central carbon-carbon single bond. This rotation gives rise to distinct spatial arrangements of the substituent atoms (chlorine and fluorine) with varying potential energies. The most stable of these arrangements are known as conformers.

Influence of Molecular Conformation on Reactivity and Environmental Behavior

The specific conformation of a molecule can significantly influence its physical properties and chemical reactivity. For this compound, the geometry of its conformers affects the molecule's dipole moment and polarizability, which in turn governs its intermolecular interactions. Research indicates a strong coupling between the intramolecular structure (the conformation) and the intermolecular structure (the short-range order of molecules in the liquid phase). researchgate.netscience.gov

Distinct conformer geometries lead to different molecular short-range orders around them. researchgate.netscience.gov This suggests that the energetic favorability of one conformer over another is reinforced by the way it packs and interacts with neighboring molecules, ultimately influencing properties like boiling point, vapor pressure, and solubility. researchgate.netscience.gov These characteristics are critical in determining the environmental partitioning and transport of the compound. nih.gov Furthermore, the accessibility of atoms for a chemical reaction can differ between conformers, thereby influencing the molecule's reactivity and degradation pathways in the environment.

Studies of Rotational Isomers (e.g., Gauche and Trans Conformers)

Theoretical and experimental studies have focused on identifying the most stable conformers of this compound. The two primary staggered conformers are the trans (or anti) and gauche forms. In the trans conformer, the two fluorine atoms are positioned 180° apart with respect to the carbon-carbon bond axis. In the gauche conformer, the dihedral angle between the fluorine atoms is approximately 60°.

To obtain a comprehensive picture, researchers have employed a combination of analytical techniques, including the analysis of neutron-diffraction data and molecular dynamics simulations. researchgate.netscience.gov These studies have concluded that in the liquid state, the gauche conformer is more stable than the trans conformer. science.gov This finding is significant because, for many simple alkanes, steric hindrance from bulky substituents often makes the trans form more stable. In the case of this compound, other factors such as electrostatic interactions and hyperconjugation likely play a crucial role in stabilizing the gauche form. The study of related compounds like 1,1,2-trichloroethane (B165190) also shows the presence of both gauche conformers in the solid phase. acs.orgresearchgate.net

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties and reactivity of molecules like this compound from first principles. These computational approaches allow for the prediction of molecular behavior where experimental data is scarce.

Prediction of Reaction Rate Constants (e.g., with OH Radicals)

The primary sink for many chlorofluorocarbons in the atmosphere is their reaction with hydroxyl (OH) radicals in the stratosphere. While direct DFT calculations for the reaction rate constant of CFC-112 with OH radicals are not widely published, its atmospheric behavior implies significant reactivity. For instance, studies on the degradation of volatile organic compounds have shown that CFC-112 can be degraded by 70-92% in systems where hydroxyl radicals are generated. researchgate.net

Furthermore, modeling based on atmospheric observations allows for the inference of key metrics related to atmospheric lifetime. From stratospheric measurements, a semi-empirical Ozone Depletion Potential (ODP) of 0.88 has been inferred for CFC-112, which is a high value indicating significant potential for ozone destruction on a per-kilogram basis compared to the reference compound, CFC-11. unep.org This high ODP is intrinsically linked to its atmospheric lifetime and reactivity with species like OH radicals.

Computational Modeling of Environmental Fate and Atmospheric Reactivity

Computational models are essential for understanding and predicting the environmental impact of persistent compounds like CFC-112. Its presence in the atmosphere has been confirmed, with levels peaking around 1995 and measured at approximately 0.52 parts per trillion (ppt) between 2017 and 2020. wikipedia.org

To simulate its behavior on a global scale, CFC-112 has been incorporated into sophisticated atmospheric chemistry-climate models. For example, the SOCOLv4.0 model, which couples an Earth System Model with atmospheric chemistry modules, now includes CFC-112 to better simulate stratospheric processes and ozone depletion. copernicus.org These models use transport and chemistry schemes to predict the distribution and lifetime of such substances. The inclusion of CFC-112 in these models is crucial for accurately forecasting ozone recovery and understanding the cumulative impact of various ozone-depleting substances. copernicus.orgscispace.com Global emissions of CFC-112 have been tracked by atmospheric monitoring programs, which use model-based analyses to infer emission rates from observed concentrations. unep.orgnasa.gov

Theoretical Investigations of Thermophysical Properties and Intermolecular Interactions

Theoretical methods are also applied to understand the bulk physical properties of this compound, which arise from the collective interactions of many molecules. Molecular dynamics (MD) simulations, in particular, provide a window into the microscopic behavior that dictates macroscopic thermophysical properties.

The fundamental link between the preferred gauche conformation and intermolecular forces has been established through combined neutron diffraction and MD simulation studies, which show that the conformer geometry dictates the local packing and interactions between molecules. researchgate.netscience.gov

The following tables summarize key thermophysical properties for this compound.

Table 1: General Physical Properties of this compound

Property Value Source
Molecular Formula C₂Cl₄F₂ wikipedia.org
Molar Mass 203.82 g·mol⁻¹ wikipedia.org
Appearance Clear liquid or white solid wikipedia.org
Density 1.634 g/mL wikipedia.org
Melting Point 23.8 °C (296.9 K) wikipedia.org
Boiling Point 92.8 °C (365.9 K) wikipedia.org

Table 2: Atmospheric Properties of this compound

Property Value Source
Common Name CFC-112, Freon 112 wikipedia.org
Atmospheric Abundance (2017-2020) ~0.52 ppt (B1677978) wikipedia.org

Policy, Regulation, and the Pursuit of Sustainable Alternatives to 1,1,2,2 Tetrachloro 1,2 Difluoroethane

Analysis of International Regulatory Frameworks (e.g., Montreal Protocol) and their Impact on 1,1,2,2-Tetrachloro-1,2-difluoroethane

The cornerstone of international efforts to control ozone-depleting substances is the Montreal Protocol on Substances that Deplete the Ozone Layer. unep.orgunep.org Signed in 1987 and entering into force in 1989, this global agreement established a mandatory timetable for the phase-out of the production and consumption of ODS. unep.orgbyjus.com As a chlorofluorocarbon (CFC), this compound (CFC-112) is classified as a Class I ozone-depleting substance, placing it among the chemicals with the highest potential for ozone destruction. epa.govepa.gov

The Protocol's framework is built on several key provisions:

Step-wise Phase-Out: The treaty mandated a gradual reduction in the production and consumption of CFCs, with different timetables for developed and developing nations. unep.org

Universal Ratification: The Montreal Protocol is the first treaty to achieve universal ratification by all countries in the world, making its provisions globally binding. unep.orgstate.gov

Amendments and Adjustments: The Protocol is a living document that has been amended and adjusted over time in response to new scientific and technical information. unep.org Notably, amendments in London (1990) and Copenhagen (1992) accelerated the phase-out schedules. epa.govwikipedia.org

The direct impact of the Montreal Protocol on CFC-112 was a complete cessation of its production for most uses. unep.org The agreement led to a total global ban on the production of CFCs by 2010, except for certain exempted uses such as laboratory applications and use as a feedstock for producing other chemicals. unep.orgkjzz.orgsci.news This decisive international action has been credited with successfully leveling off or decreasing the atmospheric concentrations of the most significant CFCs. byjus.com

Table 1: Regulatory Profile of this compound (CFC-112)

Identifier/RegulationClassification/StatusKey ImplicationSource
Chemical NameThis compoundIUPAC standard chemical name. osha.gov
Common DesignationsCFC-112, R-112, Freon 112Used in industry and regulatory documents. cdc.gov
CAS Registry Number76-12-0Unique identifier for the chemical substance. osha.gov
Montreal ProtocolAnnex B, Group I SubstanceProduction and consumption phased out globally. unep.org
U.S. Clean Air ActClass I Ozone-Depleting SubstanceProduction and import phased out by January 1, 1996. epa.gov

Academic research has been crucial for monitoring the effectiveness of the Montreal Protocol and identifying ongoing challenges. While the phase-out of CFC production has been largely successful, scientific studies have revealed nuances in compliance and emissions.

Research published in 2014 showed that despite the production ban, atmospheric concentrations of four previously undetected ODS, including CFC-112, were still being observed. unep.orgsci.news While emissions of CFC-112 had fallen since the early 1990s, the study noted a temporary slowing in its rate of decline between 2005 and 2010. unep.org

More recent studies have highlighted that emissions of some CFCs, including the CFC-112 isomer, CFC-112a, rose rapidly between 2010 and 2020. kjzz.org Scientists suggest these emissions may stem from loopholes in the protocol, such as the use of CFCs as feedstocks for manufacturing other chemicals, including some hydrofluorocarbons (HFCs). kjzz.orgnoaa.gov This indicates that the production of certain CFC-replacement chemicals may not be entirely ozone-friendly. noaa.gov

Another significant finding relates to "banks" of CFCs—chemicals contained within existing equipment like older refrigeration systems and insulation foams. insideclimatenews.org Research suggests these banks are larger than previously estimated and contribute to ongoing emissions as the chemicals slowly leak or are released during equipment disposal. insideclimatenews.org These findings underscore the importance of continued atmospheric monitoring to ensure the long-term success of the ozone layer's recovery. noaa.gov

Evolution of National and International Chemical Policies and Environmental Regulations

The policy response to ozone depletion evolved over several decades, beginning as a domestic issue and transforming into a global one.

1970s: Political concern first emerged in the United States over the potential impact of supersonic transport on the ozone layer. lsu.edu By the mid-1970s, the focus shifted to the use of CFCs in aerosol spray cans, leading the U.S. to ban their nonessential use in 1978. epa.govlsu.edu

1980s: Recognizing that ozone depletion was a global problem, international negotiations began, culminating in the Vienna Convention for the Protection of the Ozone Layer in 1985 and the landmark Montreal Protocol in 1987. byjus.comlsu.edu

1990s: The international framework was strengthened through amendments and national regulations. The U.S. Clean Air Act Amendments of 1990 mandated a phase-out of CFCs, halons, and other ODS, with a schedule that was even more stringent than the initial Protocol requirements. epa.gov A final EPA rule in 1993 accelerated the phase-out of CFCs to January 1, 1996. epa.gov Other nations, such as Canada and Japan, enacted their own robust regulations to control fluorocarbons. canada.caenv.go.jp

2000s-Present: Policy has continued to evolve to address not only ozone depletion but also the climate impact of replacement chemicals. The Kigali Amendment to the Montreal Protocol, adopted in 2016, aims to phase down the production and consumption of HFCs, which are potent greenhouse gases. unep.orgunep.orgstate.gov This reflects a broader shift in chemical policy toward considering the total environmental impact of substances.

This evolution from targeted domestic rules to a comprehensive, global, and life-cycle-oriented regulatory regime demonstrates a successful model for addressing international environmental challenges. state.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Understanding of 1,1,2,2-Tetrachloro-1,2-difluoroethane

Academic research has been instrumental in characterizing the physicochemical properties, atmospheric behavior, and environmental fate of this compound, also known as CFC-112. Initial studies focused on its fundamental properties and potential industrial applications as a refrigerant, solvent, and chemical intermediate. cdc.govnj.govwikipedia.org

A significant body of research has centered on the atmospheric chemistry of CFC-112. Scientists identified it as an ozone-depleting substance, leading to its regulation under the Montreal Protocol. unep.orgcopernicus.org Key contributions include the measurement of its UV and infrared absorption spectra, which are crucial for determining its atmospheric lifetime and radiative efficiency. epa.govnasa.gov Studies have established that CFC-112 is primarily removed from the atmosphere through photolysis in the stratosphere. epa.govnasa.gov Recent atmospheric models have calculated a global annually averaged steady-state lifetime of approximately 51 to 63.6 years for CFC-112. unep.orgepa.govnasa.gov Furthermore, its Ozone Depletion Potential (ODP) has been estimated to be high, around 0.88 to 0.98, and its Global Warming Potential (GWP) for a 100-year time horizon is significant. unep.orgepa.govnasa.gov

Atmospheric measurements have tracked the concentration of CFC-112, revealing an increase from the 1960s until the mid-1990s, followed by a slow decline. unep.org The detection of CFC-112 and its isomer, CFC-112a, in air samples from Tasmania and in polar firn snow provided a historical record of their atmospheric presence. unep.orgsci.news

Research has also investigated the degradation of this compound. In anaerobic environments, such as wetland sediments, biodegradation can occur through pathways like hydrogenolysis and dichloroelimination. nih.govcdc.govdss.go.th These processes lead to the formation of various daughter products, including 1,1,2-trichloroethane (B165190) and 1,2-dichloroethene. nih.govdss.go.th Understanding these degradation pathways is critical for assessing the natural attenuation of this contaminant in soil and groundwater. cdc.govdss.go.th

Interactive Data Table: Key Properties of this compound (CFC-112)

PropertyValueSource(s)
Chemical FormulaC₂Cl₄F₂ nist.gov
Molar Mass203.83 g/mol nist.gov
Boiling Point92.5 °C
Melting Point26.5 °C
Atmospheric Lifetime51 - 63.6 years unep.orgepa.govnasa.gov
Ozone Depletion Potential (ODP)0.88 - 0.98 unep.orgepa.gov
Global Warming Potential (GWP, 100-year)4260 epa.govnasa.gov

Identification of Persistent Research Gaps and Emerging Challenges

Despite the progress in understanding this compound, several research gaps and challenges remain. A primary challenge is the incomplete characterization of its emission sources. unep.orgsci.news While production has been largely phased out under the Montreal Protocol, unexpected emissions of related CFCs have been detected, suggesting potential unreported production or release from existing "banks" in old equipment and foams. unep.orgmit.eduunep.org Pinpointing the exact sources of any remaining CFC-112 emissions is crucial for ensuring compliance with international agreements.

The atmospheric evolution of CFC-112 and its isomers presents another area requiring further investigation. While its atmospheric lifetime has been estimated, there are still uncertainties in these calculations. unep.orgepa.govnasa.gov Continued monitoring and refinement of atmospheric models are necessary to improve the accuracy of these predictions and to understand the long-term impact on ozone recovery.

Furthermore, the environmental fate and transformation of CFC-112 in various ecosystems are not fully understood. While anaerobic degradation pathways have been identified, the rates and mechanisms can vary significantly depending on local biogeochemical conditions. nih.govdss.go.thusgs.gov More research is needed to elucidate the role of different microbial communities in its degradation and to identify all potential intermediate and final breakdown products. nih.gov The potential for long-range transport and accumulation of this and other halogenated compounds in remote environments also warrants further study. nih.gov

An emerging challenge is the need for more detailed toxicological studies on the metabolic activation of halogenated alkanes. nih.govnih.gov While some toxicity data exists, a deeper understanding of the biochemical mechanisms underlying their effects is required. nih.govnih.gov This includes the identification of reactive intermediates and their interactions with biological molecules.

Prospects for Interdisciplinary Research on Halogenated Ethanes in a Changing Environment

Addressing the remaining questions about this compound and other halogenated ethanes will require a concerted interdisciplinary approach, especially in the context of a changing global environment. tulane.edu

Atmospheric Science and Chemistry: Collaboration between atmospheric scientists and chemists is essential for refining models of atmospheric transport and chemistry. This includes investigating how climate change may alter atmospheric circulation patterns and the chemical processes that remove halogenated ethanes from the atmosphere. nih.gov For instance, changes in temperature and UV radiation could affect photolysis rates, while alterations in the abundance of reactive species like hydroxyl radicals (OH) could impact the atmospheric lifetimes of these compounds. researchgate.netnih.gov

Environmental Science and Microbiology: Interdisciplinary research involving environmental scientists, geochemists, and microbiologists is needed to better understand the fate of halogenated ethanes in terrestrial and aquatic ecosystems. This includes studying how factors like rising temperatures, changes in precipitation patterns, and altered nutrient cycling may influence their biodegradation and transport. nih.govnih.gov Research could focus on identifying microbial consortia capable of degrading these compounds and exploring the potential for bioremediation strategies. nih.gov

Climate Science and Policy: The link between halogenated ethanes, ozone depletion, and climate change necessitates a strong connection between scientific research and policy-making. unep.orgresearchgate.net As potent greenhouse gases, understanding the full impact of these compounds on the Earth's radiative balance is critical. epa.govnasa.gov Interdisciplinary studies that integrate atmospheric measurements, climate models, and economic analyses can provide policymakers with the comprehensive information needed to assess the effectiveness of existing regulations and to address any emerging threats from these compounds. mit.eduunep.orgresearchgate.net

The study of halogenated ethanes in a changing environment highlights the interconnectedness of Earth's systems. Future research should therefore embrace a holistic perspective, considering the complex interactions between the atmosphere, biosphere, and human activities to effectively mitigate the environmental risks posed by these persistent compounds. tulane.edu

Q & A

Q. What are the recommended methods for synthesizing and purifying 1,1,2,2-tetrachloro-1,2-difluoroethane (C₂Cl₄F₂) in laboratory settings?

  • Methodological Answer : Synthesis typically involves halogen exchange reactions, such as fluorination of tetrachloroethane derivatives using antimony trifluoride (SbF₃) under controlled conditions. Purification requires fractional distillation due to its boiling point (~93°C) . For analytical confirmation, use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify purity and structural integrity .

Q. How can researchers accurately measure the thermodynamic properties of C₂Cl₄F₂, such as critical temperature, volume, and vapor pressure?

  • Methodological Answer : Utilize static or dynamic vapor pressure measurement systems for vapor-liquid equilibrium data. Differential scanning calorimetry (DSC) is recommended for determining melting points and enthalpy changes. Cross-reference data with computational models (e.g., Peng-Robinson equations of state) to validate experimental results .

Q. What safety protocols are essential for handling C₂Cl₄F₂ in laboratory environments?

  • Methodological Answer :
    • Storage : Use sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) in cool, ventilated areas away from reactive metals (e.g., sodium, magnesium) .
    • Spill Management : Absorb spills with inert materials (vermiculite, sand) and avoid dry sweeping to prevent aerosolization. Decontaminate surfaces with ethanol followed by water .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with organic vapor cartridges .

Advanced Research Questions

Q. How can conflicting toxicity data for C₂Cl₄F₂ be resolved, particularly regarding hepatotoxicity and hematological effects?

  • Methodological Answer : Conduct cross-species comparative studies (rodent vs. human cell lines) to assess interspecies variability. Use in vitro hepatocyte assays to isolate dose-dependent effects. For hematological impacts, analyze white blood cell counts in longitudinal exposure studies, controlling for confounding factors like coexposure to solvents .

Q. What experimental strategies are effective for studying the environmental fate of C₂Cl₄F₂ in aquatic systems?

  • Methodological Answer : Perform hydrolysis studies under varying pH and temperature conditions, monitoring degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For photolytic degradation, use UV irradiation setups with quartz reactors and track intermediate radicals using electron paramagnetic resonance (EPR) .

Q. How does the molecular conformation of C₂Cl₄F₂ influence its reactivity in catalytic reactions (e.g., Friedel-Crafts alkylation)?

  • Methodological Answer : Employ density functional theory (DFT) calculations to map rotational barriers and steric effects. Experimental validation can involve kinetic studies comparing reaction rates with structurally similar chlorofluorocarbons (e.g., 1,1,1,2-tetrachloro-2,2-difluoroethane) .

Q. What are the challenges in detecting trace levels of C₂Cl₄F₂ in environmental samples, and how can sensitivity be improved?

  • Methodological Answer : Use purge-and-trap gas chromatography with electron capture detection (GC-ECD) for low-concentration analysis. Enhance detection limits by derivatizing C₂Cl₄F₂ with thiol-containing reagents to form stable adducts for LC-MS analysis .

Q. How can microbial pathways be engineered to degrade C₂Cl₄F₂, and what enzymes are implicated in its bioremediation?

  • Methodological Answer : Clone cytochrome P-450 and toluene dioxygenase genes into Pseudomonas putida strains to enable sequential reductive and oxidative dehalogenation. Monitor degradation intermediates (e.g., difluoroethene derivatives) via high-resolution mass spectrometry (HRMS) .

Data Contradiction and Validation

Q. Why do studies report conflicting values for the IDLH (Immediately Dangerous to Life or Health) concentration of C₂Cl₄F₂?

  • Methodological Answer : Variability arises from differences in exposure models (acute vs. chronic) and species-specific toxicity thresholds. Reassess IDLH using standardized OECD test guidelines, integrating NOAEL (No Observed Adverse Effect Level) data from inhalation studies in rodents and primates .

Q. How can researchers reconcile discrepancies in the reported ozone depletion potential (ODP) of C₂Cl₄F₂?

  • Methodological Answer : Re-evaluate atmospheric lifetime calculations using updated reaction rate constants with hydroxyl radicals (·OH). Compare stratospheric chlorine-loading potentials via satellite-based FTIR spectroscopy and model outputs from the WACCM (Whole Atmosphere Community Climate Model) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.